molecular formula C21H24ClN3O6S B2680982 N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide CAS No. 874805-00-2

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide

Cat. No.: B2680982
CAS No.: 874805-00-2
M. Wt: 481.95
InChI Key: CGBKGLPIYJIXDN-UHFFFAOYSA-N
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Description

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O6S and its molecular weight is 481.95. The purity is usually 95%.
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Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyphenethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₆H₂₃ClN₄O₅S
  • Molecular Weight : 418.9 g/mol
  • CAS Number : 874804-48-5

The structural features include an oxazolidine ring, a sulfonyl group, and a methoxyphenethyl moiety, which contribute to its biological activity. The presence of the 4-chlorophenyl group is particularly significant as it may enhance the compound's interaction with biological targets.

Antibacterial Activity

Research has shown that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. In studies evaluating related sulfonamide derivatives, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis, while weaker effects were noted against other strains . Given the structural similarities, it is plausible that this compound may also display significant antibacterial properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies. Compounds containing the oxazolidine and sulfonamide functionalities have been linked to strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where reducing acetylcholine breakdown can enhance cognitive function.

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : Docking studies indicate that the compound may interact favorably with amino acid residues in target proteins, influencing their function .
  • Enzyme Interaction : The sulfonamide group is known for its ability to mimic p-amino benzoic acid (PABA), thereby inhibiting bacterial folic acid synthesis, which is crucial for bacterial growth .
  • Cell Cycle Modulation : Similar compounds have been shown to affect cell cycle progression, particularly blocking the G2/M phase in cancer cell lines, suggesting potential antitumor activity .

Research Findings and Case Studies

A variety of studies have evaluated the biological activity of related compounds:

StudyFindings
Study 1Evaluated antibacterial and enzyme inhibitory activities; moderate to strong antibacterial effects noted.
Study 2Investigated cytocidal effects on tumor cell lines; identified G2/M phase block in cell cycle.
Study 3Provided structural analysis and potential applications in medicinal chemistry.

Properties

IUPAC Name

N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O6S/c1-30-18-5-3-2-4-15(18)10-11-23-20(26)21(27)24-14-19-25(12-13-31-19)32(28,29)17-8-6-16(22)7-9-17/h2-9,19H,10-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBKGLPIYJIXDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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